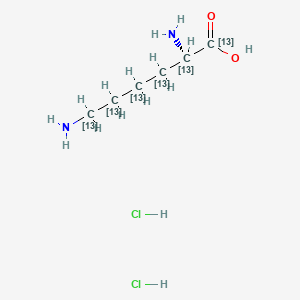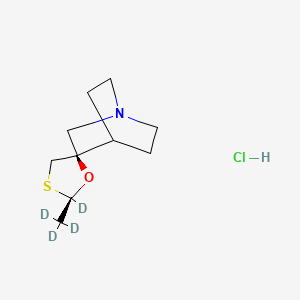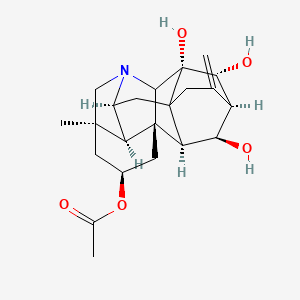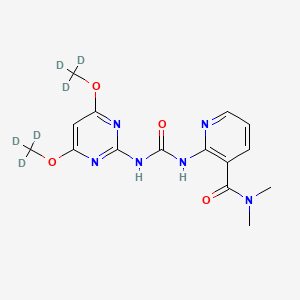
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride is a labeled amino acid derivative. The compound is isotopically labeled with carbon-13, which is often used in various scientific research applications, including metabolic studies and NMR spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride typically involves the incorporation of carbon-13 into the hexanoic acid backbone. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors. The reaction conditions often involve standard organic synthesis techniques, such as protection and deprotection of functional groups, amidation, and hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using carbon-13 labeled starting materials. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of labeled compounds for various industrial processes, including the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride exerts its effects depends on its application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace its transformation and interaction with other molecules. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2,6-diaminohexanoic acid: The non-labeled version of the compound.
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid: The labeled version without the dihydrochloride salt.
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;monohydrochloride: A similar compound with a different salt form.
Uniqueness
The uniqueness of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride lies in its isotopic labeling with carbon-13, which makes it particularly useful for NMR spectroscopy and metabolic studies. The dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Propiedades
Fórmula molecular |
C6H16Cl2N2O2 |
|---|---|
Peso molecular |
225.06 g/mol |
Nombre IUPAC |
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1;; |
Clave InChI |
JBBURJFZIMRPCZ-NHMLGGAVSA-N |
SMILES isomérico |
[13CH2]([13CH2][13CH2]N)[13CH2][13C@@H]([13C](=O)O)N.Cl.Cl |
SMILES canónico |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)

